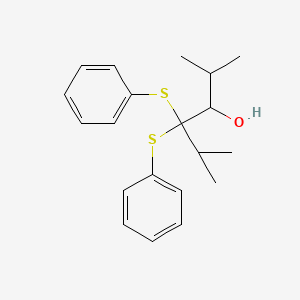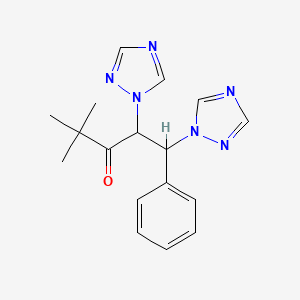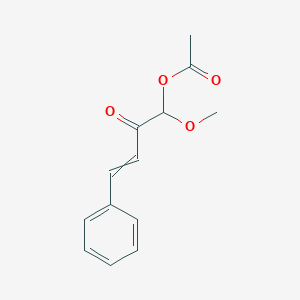
1-Methoxy-2-oxo-4-phenylbut-3-en-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-2-oxo-4-phenylbut-3-en-1-yl acetate is an organic compound with a molecular formula of C12H12O4 This compound is characterized by its unique structure, which includes a methoxy group, a phenyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-2-oxo-4-phenylbut-3-en-1-yl acetate can be synthesized through a multi-step reaction process. One common method involves the reaction of benzylideneacetone with electrophilic N-alkoxycarbonylbenzothiazolium species formed in situ . The reaction typically requires specific conditions, such as the use of dry solvents and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-2-oxo-4-phenylbut-3-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the methoxy or acetate groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Methoxy-2-oxo-4-phenylbut-3-en-1-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-oxo-4-phenylbut-3-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
- 2-Oxo-4-phenylbut-3-en-1-yl acetate
- 1-Methoxy-2-oxo-4-phenylbut-3-en-1-yl benzoate
- 2-Oxo-4-phenylbut-3-en-1-yl benzoate
Comparison: 1-Methoxy-2-oxo-4-phenylbut-3-en-1-yl acetate is unique due to the presence of the methoxy group and acetate ester, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
CAS No. |
89544-86-5 |
|---|---|
Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
(1-methoxy-2-oxo-4-phenylbut-3-enyl) acetate |
InChI |
InChI=1S/C13H14O4/c1-10(14)17-13(16-2)12(15)9-8-11-6-4-3-5-7-11/h3-9,13H,1-2H3 |
InChI Key |
BEYRBFINXRHIEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C(=O)C=CC1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


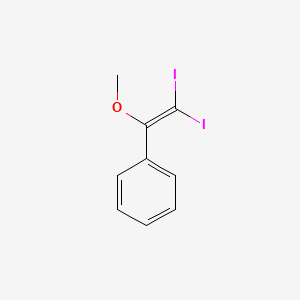

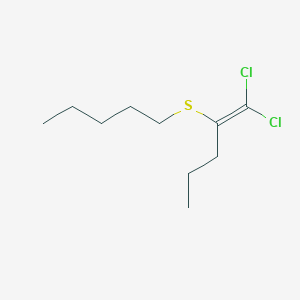
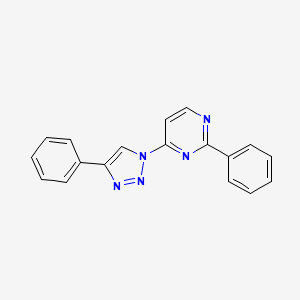
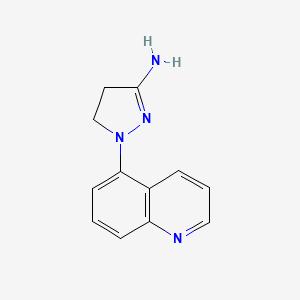
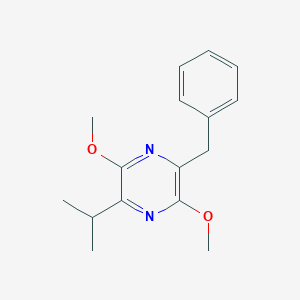

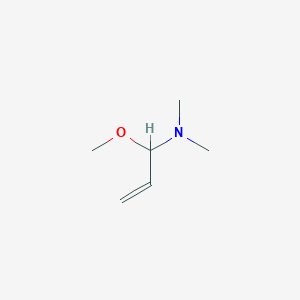
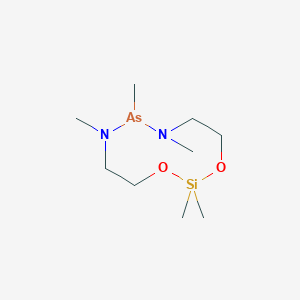
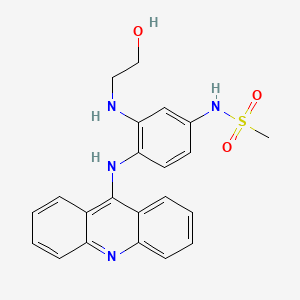

![N-(1-Methylpyrrolidin-2-ylidene)-N'-[2-(3,4,5-trimethoxyphenyl)ethenyl]urea](/img/structure/B14390528.png)
